

Synthesis of N-Propyl nitrate from n-propanol

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Compound of Interest

Compound Name: *N-Propyl nitrate*

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An In-depth Technical Guide to the Synthesis of **n-Propyl Nitrate** from n-Propanol

Introduction

n-Propyl nitrate ($C_3H_7NO_3$) is an alkyl nitrate ester with applications as a fuel ignition promoter, a monopropellant in rocket fuels, and as an organic intermediate.^[1] Its synthesis typically involves the esterification of n-propanol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid or with agents to suppress side reactions. This guide provides a comprehensive overview of the synthesis, focusing on detailed experimental protocols, quantitative data, and critical safety considerations for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

n-Propyl nitrate is a colorless to straw-colored liquid characterized by a pleasant, ethereal odor.^{[1][2][3]} It is highly flammable and sensitive to shock.^{[1][3]}

Table 1: Physical and Chemical Properties of **n-Propyl Nitrate**

Property	Value	Source(s)
CAS Number	627-13-4	[4][5]
Molecular Formula	C ₃ H ₇ NO ₃	[4][5]
Molecular Weight	105.09 g/mol	[4][5]
Appearance	Colorless to pale yellow/straw-colored liquid	[1][3]
Odor	Ethereal	[1][2]
Boiling Point	110.5 °C (231 °F) at 760 mmHg	[2][3]
Specific Gravity	1.06 at 15 °C	[2]
Flash Point	20 °C (68-70 °F)	[3]
Vapor Pressure	18 mmHg	[3]
Solubility	Insoluble in water; soluble in alcohol and ether	[1]
Explosive Limits in Air	2-100%	[1]

Reaction Pathway

The synthesis of **n-propyl nitrate** from n-propanol is an esterification reaction. The hydroxyl group (-OH) of n-propanol reacts with nitric acid (HNO₃), eliminating a molecule of water and forming the nitrate ester. The reaction is typically acid-catalyzed, often using sulfuric acid, which also acts as a dehydrating agent to shift the equilibrium towards the product.



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Caption: General reaction scheme for the synthesis of **n-propyl nitrate**.

Experimental Protocols

Several methods for the synthesis of **n-propyl nitrate** have been documented. The choice of method often depends on the desired scale, yield, and available equipment. The nitration of alcohols is an inherently hazardous process that must be conducted with extreme caution due to the highly exothermic nature of the reaction and the explosive potential of nitrate esters.[6]

Method 1: Nitric Acid with Urea

This method utilizes urea to suppress the formation of nitrous acid, which can cause undesirable side reactions.[2][6]

Reagents:

- n-Propanol (15 g)
- Nitric Acid (d=1.41, 25 g)
- Urea (3 g)
- Additional mixture: 50 ml Nitric Acid, 50 ml n-Propanol, 1 g Urea
- Sodium Chloride (for salting out)

Procedure:

- In a distillation apparatus, mix 25 g of nitric acid, 3 g of urea, and 15 g of n-propanol.
- Carefully heat the mixture over a free flame to initiate distillation.
- As the liquid begins to distill, slowly add a mixture of 50 ml nitric acid, 50 ml n-propanol, and 1 g of urea from a dropping funnel.
- Continue the distillation until the temperature reaches 105 °C.
- The distillate will separate into two layers. The upper layer contains the **n-propyl nitrate** and unreacted alcohol, while the lower layer is dilute nitric acid.
- Separate the upper layer and wash it to remove residual acid.
- "Salt out" the **n-propyl nitrate** from the aqueous solution using common salt to improve separation.^[2]

Method 2: Mixed Acid (Sulfuric and Nitric Acid) Synthesis

This is a common industrial method that employs a mixture of sulfuric and nitric acids. The reaction temperature must be carefully controlled.

Reagents:

- n-Propanol
- Mixed Acid Composition: 20% Nitric Acid, 68% Sulfuric Acid, 12% Water
- 5% Sodium Carbonate solution for neutralization

Procedure:

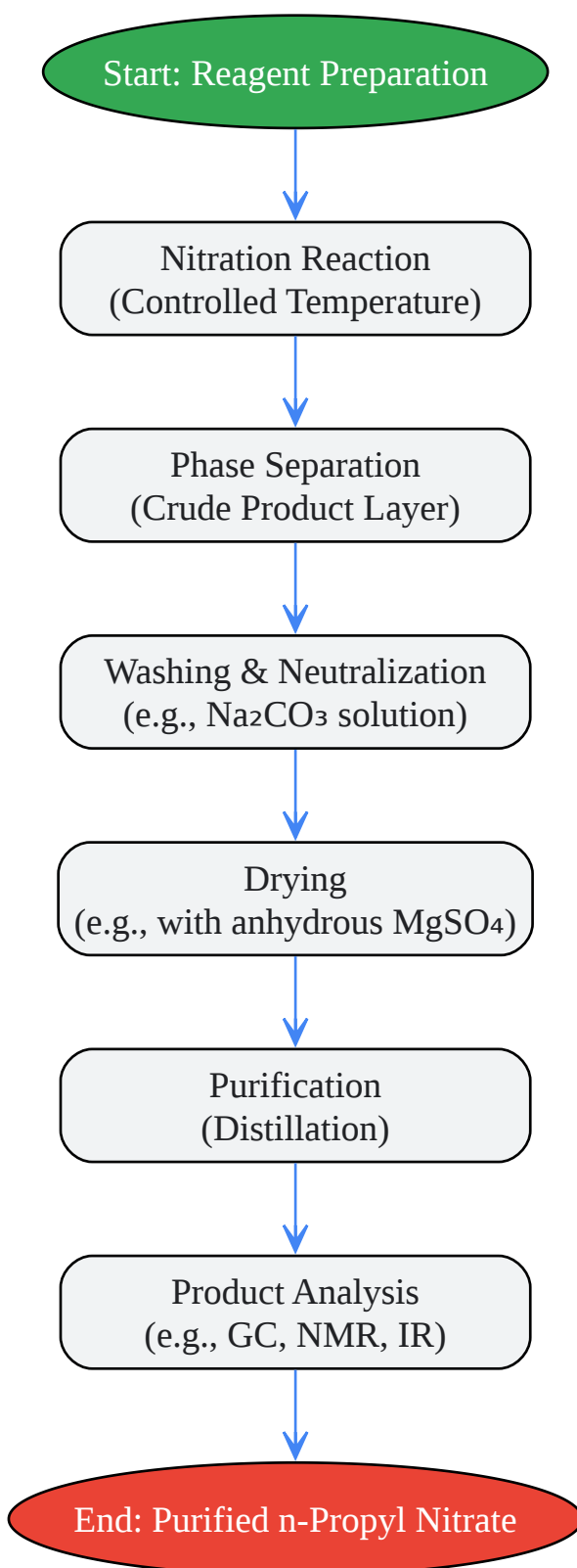
- Prepare a stainless steel reactor equipped with an efficient agitator, internal cooling coil, and temperature monitoring.
- Maintain the mixed acid in the reactor at a temperature between 0 °C and 5 °C.[\[7\]](#)
- Continuously introduce a stream of n-propanol below the surface of the agitated mixed acid.
- The reaction mixture is continuously discharged into a separator tank.
- The upper product layer (**n-propyl nitrate**) is separated and washed with a 5% sodium carbonate solution to neutralize any remaining acid, followed by a water wash.
- The crude product can be further purified by distillation.

Table 2: Comparison of Synthesis Methods and Yields

Method	Reagents	Key Conditions	Reported Yield	Source(s)
Nitric Acid with Urea	n-Propanol, Nitric Acid, Urea	Distillation up to 105°C	~53%	[2]
Mixed Acid (Continuous)	n-Propanol, H ₂ SO ₄ , HNO ₃	Temperature: 0-5°C; Continuous flow	66.5%	[7]
Mixed Acid with Urea (Batch)	n-Propanol, H ₂ SO ₄ , HNO ₃ , Urea	Temperature: 85-95°C; Reduced Pressure (~440 mmHg)	90.4% conversion, 98.0% yield	[8]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of **n-propyl nitrate**.



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Caption: Generalized workflow for **n-propyl nitrate** synthesis.

Safety Precautions

The synthesis of **n-propyl nitrate** is hazardous and requires strict adherence to safety protocols.

Table 3: Key Safety Data and Precautions

Hazard	Description	Recommended Precautions	Source(s)
Fire & Explosion	Highly flammable liquid and vapor.[9] Vapors can form explosive mixtures with air.[10] The product is shock-sensitive and can detonate or decompose explosively.[3] Risk of fire and explosion on contact with combustibles or reducing agents.[10]	NO open flames, sparks, or smoking. [10][11] Use explosion-proof electrical equipment and non-sparking tools.[9][12] Ground and bond all containers during transfer.[9][12] Combat fire from a sheltered position.[10]	
Chemical Reactivity	Strong oxidizing agent. Reacts violently with reducing agents, combustible materials, and strong oxidizers.[3][6]	Store in a cool, well-ventilated, fireproof area away from incompatible materials.[10][12]	
Health Hazards	Exposure can cause headaches, dizziness, nausea, and cyanosis (blue lips and skin) due to the formation of methemoglobin.[3][10] Irritating to eyes, skin, and respiratory tract. [10]	Handle in a well-ventilated chemical fume hood.[6][11] Wear appropriate personal protective equipment (PPE): chemical splash goggles, face shield, acid-resistant gloves, and a flame-retardant lab coat.[6][11][12] Ensure immediate access to an emergency eyewash	

		station and safety shower.[6][12]
Spill & Disposal	Spills are a fire and health hazard.	<p>Remove all ignition sources.[10][11]</p> <p>Absorb spills with non-combustible material like sand or vermiculite and place in sealed containers for disposal.[3][11] Do not wash into the sewer.[10][11]</p> <p>Dispose of contents/container in accordance with local/regional/national/international regulations.[9]</p>

Conclusion

The synthesis of **n-propyl nitrate** from n-propanol is a well-documented but hazardous procedure that requires meticulous control over reaction conditions, particularly temperature. Various methods exist, with the mixed-acid approach often providing higher yields, especially in continuous operations. Due to the significant fire, explosion, and health risks associated with both the reagents and the final product, all experimental work must be conducted with stringent safety measures in place. The information and protocols provided in this guide are intended for use by trained professionals in a controlled laboratory setting.

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